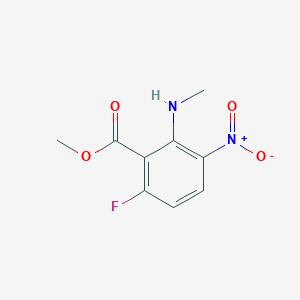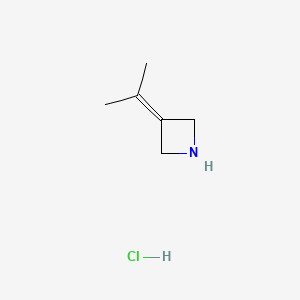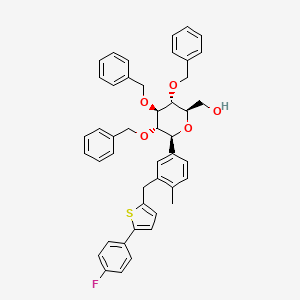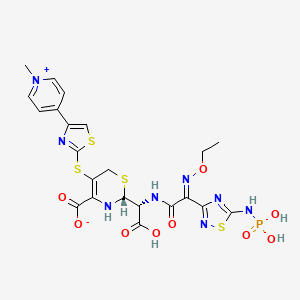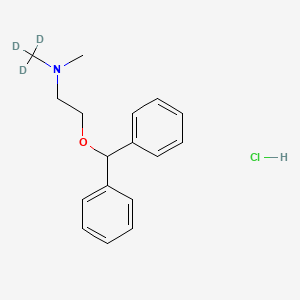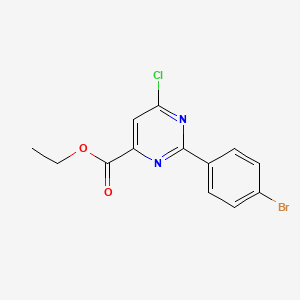![molecular formula C13H18N4O B13851452 [5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a methanol group and a 4-methylpiperazin-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]carboxylic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins, influencing cellular pathways and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.
Piperazine derivatives: Compounds with a piperazine moiety but different core structures.
Uniqueness
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is unique due to the combination of the imidazo[1,2-a]pyridine core and the 4-methylpiperazin-1-yl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H18N4O |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H18N4O/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13/h2-4,9,18H,5-8,10H2,1H3 |
Clave InChI |
NDLWKLMYOAVWPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC3=NC(=CN32)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


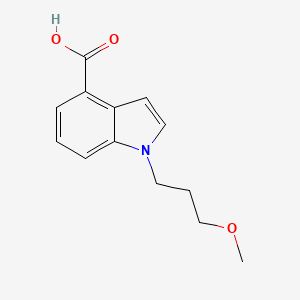
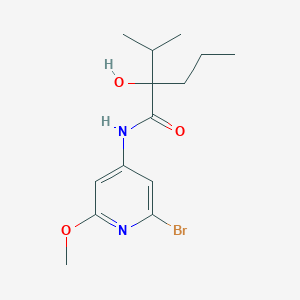
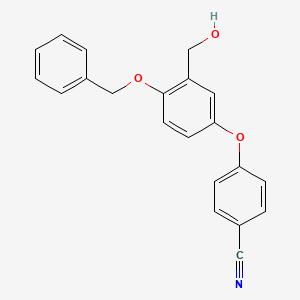

![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
